molecular formula C18H18F2N4O2 B6454949 2-tert-butyl-N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549017-75-4

2-tert-butyl-N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454949
CAS No.: 2549017-75-4
M. Wt: 360.4 g/mol
InChI Key: YIJQDGAPBRZZHF-UHFFFAOYSA-N
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Description

2-tert-butyl-N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines This compound is characterized by the presence of a tert-butyl group, a difluoromethoxyphenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the tert-butyl group, the difluoromethoxyphenyl group, and the carboxamide group. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-tert-butyl-N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-tert-butyl-N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide include other imidazo[1,2-b]pyridazine derivatives with different substituents. Examples include:

  • 2-tert-butyl-N-[3-(methoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide
  • 2-tert-butyl-N-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethoxy group, in particular, may enhance its stability and bioactivity compared to similar compounds.

Properties

IUPAC Name

2-tert-butyl-N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N4O2/c1-18(2,3)14-10-24-15(22-14)8-7-13(23-24)16(25)21-11-5-4-6-12(9-11)26-17(19)20/h4-10,17H,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJQDGAPBRZZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=CC=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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